2-((3-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate
CAS No.: 94213-38-4
Cat. No.: VC17004123
Molecular Formula: C17H11N3O3
Molecular Weight: 305.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94213-38-4 |
|---|---|
| Molecular Formula | C17H11N3O3 |
| Molecular Weight | 305.29 g/mol |
| IUPAC Name | 1,3-diisocyanato-2-[(3-isocyanato-2-methylphenyl)methyl]benzene |
| Standard InChI | InChI=1S/C17H11N3O3/c1-12-13(4-2-5-15(12)18-9-21)8-14-16(19-10-22)6-3-7-17(14)20-11-23/h2-7H,8H2,1H3 |
| Standard InChI Key | UXSDGXOKNGHNEL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC=C1N=C=O)CC2=C(C=CC=C2N=C=O)N=C=O |
Introduction
Chemical Identity and Structural Properties
Molecular and Structural Characteristics
The compound’s IUPAC name, 1,3-diisocyanato-2-[(3-isocyanato-2-methylphenyl)methyl]benzene, reflects its triisocyanate functionality and aromatic backbone . Key identifiers include:
The structure comprises three isocyanate (-NCO) groups attached to a methyl-substituted phenyl ring and a central benzene ring . This configuration enhances reactivity, particularly in polyurethane and polyurea formation.
Physicochemical Properties
Available data on physical properties are sparse, but computational estimates and experimental measurements provide partial insights:
The high boiling point and flash point suggest thermal stability, typical of aromatic isocyanates . The LogP value of 3.49 indicates moderate lipophilicity, which may influence biodistribution in biological systems .
Synthesis and Industrial Applications
Synthetic Pathways
While explicit details about the synthesis of 2-((3-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate are unavailable in the provided sources, general isocyanate synthesis methods involve phosgenation of corresponding amines or non-phosgene routes using urea derivatives . For example, methylene diphenyl diisocyanate (MDI)—a structurally analogous compound—is produced via phosgenation of methylene dianiline . It is plausible that similar methods apply to this compound, albeit with tailored precursors.
Research and Experimental Use
Mechanistic Insights from Related Isocyanates
Immunological Pathways
Isocyanates like MDI and toluene diisocyanate (TDI) activate TRPA1 ion channels in sensory neurons, leading to neurogenic inflammation and airway hyperresponsiveness . Additionally, glutathione (GSH) conjugation generates immunogenic haptens that provoke eosinophilic inflammation in sensitized individuals . These mechanisms likely extend to other isocyanates, including the compound .
Oxidative Stress and Genetic Regulation
TDI exposure suppresses nuclear translocation of the transcription factor Nrf2, impairing antioxidant responses (e.g., thioredoxin, catalase) and exacerbating oxidative damage in airway cells . Similar pathways may underlie toxicity in 2-((3-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate, necessitating future studies on its redox activity.
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